![molecular formula C6H7Cl2N3O B1401392 Oxazolo[5,4-b]pyridin-2-amine dihydrochloride CAS No. 909854-99-5](/img/structure/B1401392.png)

Oxazolo[5,4-b]pyridin-2-amine dihydrochloride

Vue d'ensemble

Description

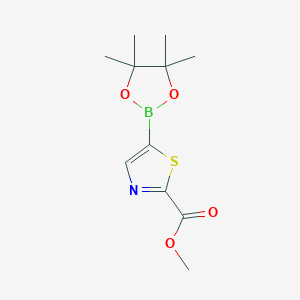

Oxazolo[5,4-b]pyridin-2-amine is a chemical compound with the molecular formula C6H5N3O . It is a powder at room temperature . The compound has a molecular weight of 135.13 .

Synthesis Analysis

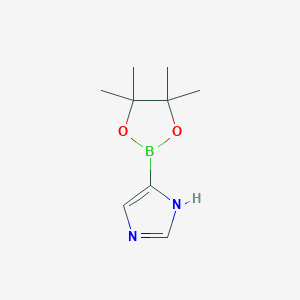

The synthesis of Oxazolo[5,4-b]pyridin-2-amine derivatives has been reported in the literature . The two main approaches include the synthesis via cyclization of pyrimidine derivatives resulted in the fused oxazole ring or by condensation of oxazole derivatives leading to fused pyrimidine rings .Molecular Structure Analysis

The InChI code for Oxazolo[5,4-b]pyridin-2-amine is 1S/C6H5N3O/c7-6-9-4-2-1-3-8-5(4)10-6/h1-3H, (H2,7,9) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

Oxazolo[5,4-b]pyridin-2-amine is a solid at room temperature . It has a molecular weight of 135.13 .Applications De Recherche Scientifique

Medicinal Chemistry: Drug Design and Synthesis

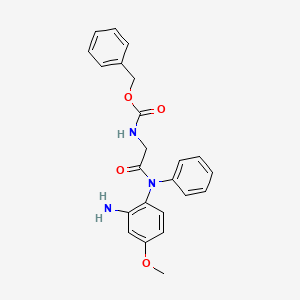

Oxazolo[5,4-b]pyridin-2-amine dihydrochloride is utilized in medicinal chemistry for the design and synthesis of new pharmaceutical compounds. Its structure serves as a scaffold for the development of molecules with potential therapeutic effects. For instance, the compound’s ability to undergo selective C–H bond functionalization is leveraged to create diverse derivatives with varying biological activities . This characteristic is particularly valuable in the iterative process of drug discovery, where modifications to the molecular structure can lead to significant changes in pharmacological properties.

Biochemistry: Enzyme Inhibition Studies

In biochemistry, this compound is explored for its role as an enzyme inhibitor. By binding to active sites or allosteric sites on enzymes, it can modulate enzymatic activity, which is crucial for understanding metabolic pathways and developing treatments for diseases where enzyme regulation is disrupted . Research into the inhibitory effects of Oxazolo[5,4-b]pyridin-2-amine dihydrochloride derivatives could lead to the discovery of new inhibitors for enzymes that are therapeutic targets.

Pharmacology: Antimicrobial Agent Development

The antimicrobial properties of Oxazolo[5,4-b]pyridin-2-amine dihydrochloride derivatives are of significant interest in pharmacology. With antibiotic resistance being a global concern, there is a continuous search for new antibacterial agents. Studies have shown that certain derivatives exhibit promising activity against resistant strains of bacteria, making them potential candidates for further development into antibacterial drugs .

Organic Chemistry: Heterocyclic Compound Synthesis

In organic chemistry, Oxazolo[5,4-b]pyridin-2-amine dihydrochloride is a key intermediate in the synthesis of heterocyclic compounds. Its oxazole ring is a versatile moiety that can participate in various chemical reactions, leading to the formation of complex structures with interesting chemical and physical properties . These properties are essential for the development of new materials and active molecules in various industrial applications.

Analytical Chemistry: Spectroscopic Analysis

This compound is also relevant in analytical chemistry, where its spectroscopic characteristics are analyzed. The study of its absorption and fluorescence spectra can provide insights into the electronic structures of similar compounds. Such information is vital for the development of analytical methods to detect and quantify these compounds in complex mixtures .

Environmental Science: Pollutant Degradation

Research in environmental science explores the use of Oxazolo[5,4-b]pyridin-2-amine dihydrochloride derivatives in pollutant degradation processes. The compound’s reactivity could be harnessed to break down harmful environmental pollutants into less toxic forms, contributing to the field of green chemistry and environmental remediation .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Propriétés

IUPAC Name |

[1,3]oxazolo[5,4-b]pyridin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O.2ClH/c7-6-9-4-2-1-3-8-5(4)10-6;;/h1-3H,(H2,7,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJGZYHLMTURAJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)OC(=N2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743792 | |

| Record name | [1,3]Oxazolo[5,4-b]pyridin-2-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxazolo[5,4-b]pyridin-2-amine dihydrochloride | |

CAS RN |

909854-99-5 | |

| Record name | [1,3]Oxazolo[5,4-b]pyridin-2-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[2-(2-Chloropyridin-4-yl)ethyl]pyrrolidin-1-yl]ethanone](/img/structure/B1401309.png)

![2-(Methylamino)naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B1401316.png)

![2-Chloro-5-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridine](/img/structure/B1401321.png)

![5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1401325.png)